1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Description

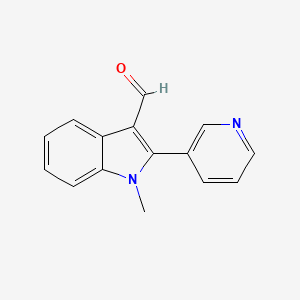

1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is an indole derivative featuring a methyl group at the 1-position, a pyridin-3-yl substituent at the 2-position, and a carbaldehyde functional group at the 3-position of the indole scaffold (Figure 1). Indole derivatives are widely studied due to their structural versatility and biological relevance, including roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

CAS No. |

23768-16-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-methyl-2-pyridin-3-ylindole-3-carbaldehyde |

InChI |

InChI=1S/C15H12N2O/c1-17-14-7-3-2-6-12(14)13(10-18)15(17)11-5-4-8-16-9-11/h2-10H,1H3 |

InChI Key |

RAMMBWJNKWLPSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CN=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF and POCl3 is used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group at the 3-position undergoes condensation with primary amines or hydrazines to form Schiff bases or hydrazones. For example:

-

Reaction with aniline derivatives yields imine-linked compounds, which are intermediates for synthesizing bioactive heterocycles like pyrroloquinolines .

-

Hydrazine derivatives form hydrazones, which can cyclize under acidic conditions to generate fused nitrogen-containing systems .

Key conditions :

-

Solvent: Ethanol or acetonitrile

-

Catalyst: Proline or p-toluenesulfonic acid (p-TSA)

-

Temperature: Reflux (70–80°C)

Nucleophilic Additions

The electron-deficient pyridine ring and aldehyde group facilitate nucleophilic attacks:

-

Grignard Reagents : Add to the aldehyde to form secondary alcohols, which can be oxidized to ketones .

-

Indole Derivatives : Participate in Mannich-type reactions with succinaldehyde, forming pyrrole-3-carbaldehyde scaffolds .

Example reaction pathway :

-

Mannich reaction with in situ-generated imines.

-

Cyclization via proline catalysis.

| Entry | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | CH₃CN | p-TSA | 33 |

| 2 | Toluene | Al₂O₃ | 28 |

| 3 | DMF | Proline | 41 |

Data adapted from multicomponent synthesis studies .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, leveraging the electron-rich indole moiety. For instance:

-

Reaction with maleic anhydride forms fused bicyclic adducts, which are precursors to bioactive molecules.

-

Pyridine’s electron-withdrawing nature directs regioselectivity in cycloadditions.

Notable conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 100–120°C

Oxidation and Reduction

-

Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or IBX, though over-oxidation of the indole ring may occur .

-

Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, preserving the indole and pyridine rings.

Critical factors :

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde can be achieved through various methods, including multi-component reactions and condensation techniques. These synthetic pathways often involve the formation of imines or other reactive intermediates that facilitate the construction of the indole framework.

Key Synthesis Methods:

- Multi-component reactions : These reactions allow for the efficient assembly of complex molecules from simpler precursors, often yielding high purity and good yields.

- Condensation reactions : Traditional methods involving aldehydes and amines can also be employed to synthesize this compound.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, making it a candidate for drug development.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating its potential as a therapeutic agent.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 10.8 | Inhibition of angiogenesis |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated the efficacy of this compound against a panel of human tumor cell lines. The results indicated a significant growth inhibition rate across multiple cell lines, particularly in lung and breast cancer models.

Case Study 2: Antimicrobial Testing

In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it possessed a minimum inhibitory concentration (MIC) value lower than many standard antibiotics, indicating its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole and pyridine rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The pyridin-3-yl group (electron-deficient) in the target compound contrasts with electron-rich substituents like p-tolyl or p-tolyloxy, altering reactivity in electrophilic substitution or metal coordination .

- Solubility: Piperazino-substituted derivatives (e.g., 1-Methyl-2-(4-methylpiperazino)-1H-indole-3-carbaldehyde) exhibit improved solubility in polar solvents due to the basic nitrogen, whereas aryl-substituted analogues are more lipophilic .

- Biological Relevance : Pyridine-containing indoles (e.g., the target compound) are often prioritized in medicinal chemistry for their ability to mimic purine or pyrimidine bases in enzyme binding pockets .

Comparison of Yields :

- 1-Methyl-2-(1-phenylhexyl)-1H-indole-3-carbaldehyde: 89% yield via acid-catalyzed hydrolysis and silica gel chromatography .

- 1-Benzyl-2-(3-methyl-2-pyridinyl)-1H-indole-3-carbaldehyde: 67% yield using (Z)-1-phenyl-2-(trimethylsilyl)ethylene .

Physicochemical and Spectroscopic Properties

- NMR Signatures : The target compound’s ¹H NMR would show a characteristic aldehyde proton at δ ~10.0 ppm, distinct from methyl or aryl protons in analogues (e.g., δ 3.83 ppm for N-methyl in 1-Methyl-2-(1-phenylhexyl)-1H-indole-3-carbaldehyde ).

- Thermal Stability: Phenoxy-substituted derivatives (e.g., 1-Methyl-2-(p-tolyloxy)-1H-indole-3-carbaldehyde) exhibit higher melting points (>150°C) compared to alkyl-substituted variants due to crystallinity .

Biological Activity

1-Methyl-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formylation of indole derivatives followed by reactions with pyridine derivatives. The Vilsmeier–Haack reaction is a common method used for this purpose, allowing for the introduction of the aldehyde group effectively .

Anticancer Activity

This compound has shown promising anticancer properties through its inhibitory effects on various cancer cell lines. The compound exhibits significant antiproliferative activity against MCT1-expressing cancer cells, which are known for their high energy demands due to reliance on pyruvate metabolism. Inhibition of MCT1 leads to reduced cell viability due to pyruvate deprivation, suggesting that this compound may serve as a potential therapeutic agent in targeting metabolic pathways in cancer .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 (lung) | 25.0 ± 0.4 |

| MCF-7 (breast) | 30.5 ± 0.5 | |

| HCT116 (colon) | 22.0 ± 0.3 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | 12.50 |

| Candida albicans | 7.80 |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of MCT1 : By blocking the lactate and pyruvate influx into cancer cells, it disrupts their metabolic processes, leading to cell death.

- Cellular Morphological Changes : Observations indicate that treatment with this compound results in significant morphological changes in treated cells, suggesting that it may induce apoptosis or necrosis .

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Recent studies have highlighted the efficacy of indole derivatives, including this compound, in various biological assays:

- A study reported that this compound exhibited an IC50 value of 25 µM against A-549 lung cancer cells, indicating significant potential for further development as an anticancer agent .

- Another investigation demonstrated its antibacterial activity with MIC values as low as 3.90 µg/mL against resistant strains of S. aureus, showcasing its promise in treating infections caused by multidrug-resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.